molecular formula C15H10N2O2<br>OCNC6H4CH2C6H4NCO<br>C15H10N2O2 B094356 4,4'-Diphenylmethane diisocyanate CAS No. 101-68-8

4,4'-Diphenylmethane diisocyanate

Cat. No. B094356
CAS RN: 101-68-8
M. Wt: 250.25 g/mol
InChI Key: UPMLOUAZCHDJJD-UHFFFAOYSA-N
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Description

4,4'-Diphenylmethane diisocyanate, commonly referred to as MDI, is a widely used aromatic diisocyanate. It is a crucial component in the production of polyurethane materials, which are utilized in various applications due to their versatile properties. MDI-based polyurethanes can be found in insulation materials, coatings, adhesives, and elastomers, among other products .

Synthesis Analysis

The synthesis of MDI has been a subject of research, particularly in the development of non-phosgene methods due to environmental concerns. A promising approach involves the use of dimethyl carbonate, which is considered to have great potential for MDI synthesis. This method is part of the ongoing efforts to find more sustainable and less hazardous routes for MDI production . High-performance liquid chromatography (HPLC) has been established as a method to measure the content of MDI during its synthesis, providing a means for accurate and precise analysis .

Molecular Structure Analysis

MDI's molecular structure has been extensively studied, and its derivatives have been characterized using various spectroscopic methods such as Fourier transform infrared (FTIR), nuclear magnetic resonance (1H-NMR and 13C-NMR), and mass spectrometry (MS). These studies have provided detailed insights into the molecular configurations and the nature of hydrogen bonding interactions within MDI-based compounds .

Chemical Reactions Analysis

MDI reacts with polyols to form polyurethanes, and this reaction is fundamental to the material's applications. The reactivity of MDI has been explored in the synthesis of novel polyurethanes and their derivatives. For instance, MDI has been used to create segmented polyurethanes with Schiff base diol, which showed enhanced thermal stability due to the aromatic rings in the main chain . Additionally, MDI derivatives have been synthesized for potential pharmacological applications, demonstrating significant antinociceptive properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of MDI and its polyurethane products have been the focus of several studies. Differential scanning calorimetry (DSC) has been used to investigate the phase behavior of polyurethanes, revealing the phase separation between hard and soft segments and the influence of thermal history on the material's properties . The stability of MDI in various storage conditions has also been examined, with findings suggesting that certain preparations, such as those kept frozen, can maintain stability for extended periods . Gas chromatography has been employed to monitor MDI concentrations in the workplace atmosphere, highlighting the importance of sensitive detection methods for occupational safety .

Scientific Research Applications

  • Contact Allergy and Sensitization : MDI is primarily used in polyurethane production and can induce contact allergy when there is dermal exposure. Studies have investigated sensitization and cross-reactivity patterns, focusing on the correlation between reactions to MDI and corresponding amines or other isocyanates (Hamada et al., 2017). Another study highlighted the poor correlation between stated and found concentrations of MDI in patch-test preparations, impacting the reliability of allergy testing (Frick et al., 2004).

  • Characterization of Alcohols : MDI has been explored for its utility in characterizing alcohols. Research in this area described the preparation, purification, and analysis of urethans derived from MDI and alcohols, providing insights into the chemical properties and interactions of these compounds (Summa & Jannke, 1957).

  • Non-Phosgene Synthesis : The production and applications of MDI have been discussed, with a focus on developing non-phosgene methods for its synthesis. This research is crucial for environmental and safety considerations in MDI production (Zhao Xinqiang, 2006).

  • Dermal Uptake and Sensitization Study : Studies have been conducted on the dermal uptake of MDI, which showed that exposure can lead to active sensitization and eczematous dermatitis. This research provides valuable insights into the occupational health risks associated with MDI (Hamada et al., 2012).

  • Stability of MDI in Patch-Test Diagnostics : Research has addressed the stability of MDI in patch-test preparations. It has been found that PMDI preparations are more stable and suitable for patch testing than 4,4'-MDI preparations (Frick-Engfeldt et al., 2007).

  • Gas Chromatography in Workplace Atmosphere Analysis : A gas chromatographic procedure was developed for determining MDI concentration in the workplace atmosphere, highlighting its importance in occupational health and safety (Melzi d'Eril et al., 1995).

  • Optimization of Patch Testing with MDI : Studies have focused on optimizing patch testing procedures for MDI, including comparing the efficacy of PMDIs and 4,4'-MDI. Findings suggest that PMDIs detect as many positive reactions as 4,4'-MDI and are more stable, making them better agents for patch testing (Frick-Engfeldt et al., 2007).

  • Polyurethane Elastomers Development : MDI has been used in the development of segmented polyurethane elastomers. A study synthesized polyurethanes using MDI and DBDI, observing changes in crystallinity and elastomeric properties (Prisăcariu et al., 2011).

  • Antinociceptive Activity of MDI Derivatives : Research into the pharmacological effects of MDI derivatives has shown strong antinociceptive properties in some compounds, suggesting potential applications in pain management (Pitucha et al., 2010).

  • Acute Respiratory Disorders Linked to MDI : A case study described complex reactions associated with exposure to MDI, highlighting the health risks of exposure to MDI and its pyrolysis products (Littorin et al., 1994).

Safety And Hazards

MDI may be toxic by ingestion, inhalation, or skin absorption . It can cause irritation to the eyes, nose, and throat, and can lead to respiratory sensitization . Handling MDI requires strict engineering controls and personal protective equipment .

Future Directions

The production of MDI and PMDI is over 7.5 million tonnes per year . All major producers of MDI are members of the International Isocyanate Institute, whose aim is the promotion of the safe handling of MDI and TDI in the workplace, community, and environment .

properties

IUPAC Name

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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InChI

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2
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InChI Key

UPMLOUAZCHDJJD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
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Molecular Formula

C15H10N2O2, Array
Record name DIPHENYLMETHANE-4,4'-DIISOCYANATE
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Related CAS

25686-28-6, 6143-90-4, 27290-14-8
Record name Benzene, 1,1′-methylenebis[4-isocyanato-, homopolymer
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DSSTOX Substance ID

DTXSID7025180
Record name 4,4'-Diphenylmethane diisocyanate
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Molecular Weight

250.25 g/mol
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Physical Description

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics., Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Other Solid, Liquid; Liquid, Other Solid, Liquid, White to light-yellow, odorless flakes. [Note: A liquid above 99 degrees F.]; [NIOSH], Polymeric MDI: Dark amber viscous liquid; Pure 4,4'-MDI: White waxy solid; [CPS&Q: RARs - Final Report] Light to dark yellow liquid with a mild musty odor; mp = 15-20 deg C; [Bayer Material Science MSDS], WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES., White to light-yellow, odorless flakes., White to light-yellow, odorless flakes. [Note: A liquid above 99 °F.]
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Record name METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE)
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Boiling Point

381 to 390 °F at 5 mmHg (NTP, 1992), BP: 196 °C at 5 mm Hg, at 100kPa: 314 °C, 597 °F
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Flash Point

425 °F (NTP, 1992), 396 °F (OPEN CUP), 196 °C c.c., 390 °F
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Solubility

Insoluble (NTP, 1992), Soluble in acetone, benzene, kerosene, and nitrobenzene, Solubility in water: reaction, 0.2%
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.197 g/cu cm at 70 °C, Relative density (water = 1): 1.2, 1.23 (Solid at 77 °F) 1.19 (Liquid at 122 °F)
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Vapor Density

Relative vapor density (air = 1): 8.6
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Vapor Pressure

5e-06 mmHg at 77 °F (NIOSH, 2023), 0.000005 [mmHg], 0.000004 [mmHg], 5.0X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000005 mmHg at 77 °F, (77 °F): 0.000005 mmHg
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Record name Methylenediphenyl diisocyanate
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Record name METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE)
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Record name Methylene bisphenyl isocyanate
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Product Name

4,4'-Diphenylmethane diisocyanate

Color/Form

Light-yellow, fused solid, Crystals, White to light yellow flakes [Note: A liquid above 99 degrees F]

CAS RN

101-68-8, 26447-40-5, 25686-28-6
Record name DIPHENYLMETHANE-4,4'-DIISOCYANATE
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Record name 4,4'-METHYLENEDIPHENYLDIISOCYANATE
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Melting Point

99 °F (NTP, 1992), 37 °C, 99 °F
Record name DIPHENYLMETHANE-4,4'-DIISOCYANATE
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Record name METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE)
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Synthesis routes and methods I

Procedure details

Examples of suitable monomers of the polyisocyanates include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4'-diisocyanato-dicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4-and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4'-and/or -4,4'diphenylmethane diisocyanate, 1,3-and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4'-and/or -4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4',4"-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods II

Procedure details

Examples of suitable polyisocyanates as such or employed to make other polyisocyanates adducts or prepolymers include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4′-diisocyanatodicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4- and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′diphenylmethane diisocyanate, 1,3- and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4′- and/or -4,4′-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4′4″-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
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Reaction Step Nine
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods III

Procedure details

The instant emulsions are preferably used as binders for materials containing lignocellulose, as already mentioned. Emulsions which have proved to be particularly suitable for this purpose are those in which the isocyanate component (see German Offenlegungsschrift No. 2,711,958) is the phosgenation product of the undistilled bottom fractions. These may be obtained, for example, by the removal of 25 to 90% by weight, preferably 30 to 85% by weight of 2,2'-, 2,4'- and/or 4,4'-diaminodiphenylmethane from an aniline/formaldehyde condensate. The undistilled bottom fraction may also be obtained by the removal of 25 to 90% by weight, preferably 30 to 85% by weight of 2,2'-, 2,4'- and/or 4,4'diisocyanatodiphenylmethane from the crude phosgenation product of an aniline/formaldehyde condensate. In either case, the isocyanate component should contain 35 to 70% by weight, preferably 45 to 60% by weight of diisocyantodiphenylmethane. The 2,4'-diisocyanatodiphenylmethane content is from 1 to 8% by weight, preferably from 2 to 5% by weight and the content of 2,2'-diisocyanatodiphenylmethane is from 0 to 2% by weight. In either case, the isocyanate component has a viscosity at 25° C. of 50 to 600 mPas, preferably 200 to 500 mPas, and an isocyanate content from 28 to 32% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

The polyether segment is reacted with a diisocyanate, e.g., p-phenylene diisocyanate, m-phenylene diisocyanate, 2,4-toluene diisocyanate and isomers thereof, methylenebis(phenyl isocyanate), methylenebis(chlorophenyl isocyanate), and methylenebis(tolyl isocyanate) to produce an isocyanate-terminated prepolymer or oligomer. The toluene diisocyanates are preferred.
[Compound]
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diphenylmethane diisocyanate
Reactant of Route 2
Reactant of Route 2
4,4'-Diphenylmethane diisocyanate
Reactant of Route 3
4,4'-Diphenylmethane diisocyanate
Reactant of Route 4
Reactant of Route 4
4,4'-Diphenylmethane diisocyanate
Reactant of Route 5
Reactant of Route 5
4,4'-Diphenylmethane diisocyanate
Reactant of Route 6
4,4'-Diphenylmethane diisocyanate

Citations

For This Compound
6,690
Citations
WP Yang, CW Macosko, ST Wellinghoff - Polymer, 1986 - Elsevier
Differential scanning calorimetry (dsc) and gel permeation chromatography (gpc) were used to study the thermal degradation of 4,4′-diphenylmethane/1,4-butanediol based …
Number of citations: 197 www.sciencedirect.com
TK Chen, TS Shieh, JY Chui - Macromolecules, 1998 - ACS Publications
The first high-temperature endotherm (T 1 ) of polyurethane hard segment based on 4,4‘-diphenylmethane diisocyanate (MDI) and 1,4-butanediol (BD) was studied by differential …
Number of citations: 153 pubs.acs.org
A Eceiza, K De La Caba, G Kortaberria… - European polymer …, 2005 - Elsevier
This third paper in this series regarding the mechanism and kinetics of urethane systems presents the results obtained in the study of the influence of molecular weight and chemical …
Number of citations: 65 www.sciencedirect.com
C Li, J Liu, J Li, F Shen, Q Huang, H Xu - Polymer, 2012 - Elsevier
In situ infrared spectroscopy and moving-window two-dimensional (MW2D) correlation spectroscopy were employed to study the multiple endotherms observed in differential scanning …
Number of citations: 55 www.sciencedirect.com
H Hamada, M Isaksson, M Bruze, M Engfeldt… - Contact …, 2012 - Wiley Online Library
Background. To investigate the dermal uptake of 4,4′‐diphenylmethane diisocyanate (4,4′‐MDI), a study was performed in which 2 female volunteers were exposed to 10 and 25 mg, …
Number of citations: 18 onlinelibrary.wiley.com
HC Jung, SJ Kang, WN Kim, YB Lee… - Journal of applied …, 2000 - Wiley Online Library
Polyurethanes were synthesized using the high functional 4,4′‐diphenylmethane diisocyanate (MDI), polyester polyol, and 1,4‐butane diol. The synthesized polyurethanes were …
Number of citations: 58 onlinelibrary.wiley.com
X Hu, Y Li, Z Chen, C Duan, B Yuan, S Kawi - Journal of Power Sources, 2023 - Elsevier
The fabrication of novel separators with high safety and remarkable performance has always been a hot topic due to their effect on the safety and electrochemical performance of lithium-…
Number of citations: 2 www.sciencedirect.com
M Schulz, T Salthammer - Fresenius' journal of analytical chemistry, 1998 - Springer
An HPLC/fluorescence method is described, which enables the sensitive determination of airborne monomeric 4,4′-diphenyl-methane-diisocyanate (MDI). A glass fiber filter coated …
Number of citations: 28 link.springer.com
M Engfeldt, A Goossens, M Isaksson… - Contact …, 2013 - Wiley Online Library
Background. Two outbreaks of allergic contact dermatitis caused by isocyanates at two companies in southern Sweden initiated a research project focusing on contact allergy to …
Number of citations: 15 onlinelibrary.wiley.com
S Pang, N Xu, G Xu, L Pan, Q Lin… - Journal of applied …, 2013 - Wiley Online Library
Poly(propylene carbonate) (PPC) is inferior in thermal stability and liable to incur thermal degradation, especially in the existence of residual bimetal catalyst. In this article, PPC …
Number of citations: 15 onlinelibrary.wiley.com

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